2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2O3S/c1-18(2)20-10-12-22(13-11-20)28-26(30)16-29-15-25(23-8-3-4-9-24(23)29)33(31,32)17-19-6-5-7-21(27)14-19/h3-15,18H,16-17H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZWFJQNBHVEQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the indole with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be attached via a nucleophilic substitution reaction using a chlorobenzyl halide.
Formation of the Acetamide: The final step involves the reaction of the intermediate with an isopropylphenylamine to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and chlorobenzyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indoles or benzyl derivatives.
Scientific Research Applications
2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Indole Substituents
- 2-(3-((4-Fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide (CAS 893253-03-7): Replaces the 3-chlorophenyl group with a 4-fluorobenzylsulfonyl moiety and substitutes the isopropylphenyl with a 3-methoxyphenyl. Molecular weight (452.5 g/mol) is comparable, but the lack of isopropyl may reduce CNS penetration .
- N-(1-oxo-1-(4-(3-((Trifluoromethyl)thio)phenyl)piperazin-1-yl)-propan-2-yl)acetamide (30) :
Incorporates a piperazine ring and trifluoromethylthio group, increasing polarity and metabolic stability. The acetamide linkage is retained, but the indole core is absent, shifting pharmacological targets toward GPCRs .
Analogues with Heterocyclic Replacements
- N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide: Replaces indole with pyrazole and thiazole rings. Bioactivity data suggest anticancer applications, diverging from the indole-based compound’s presumed neurological targets .
- 2-(Benzotriazol-1-yl)-N-[(3-chlorophenyl)methyl]-N-[4-(3-pyridyl)phenyl]acetamide :
Substitutes indole with benzotriazole, a bioisostere that may improve metabolic stability. The pyridyl group enhances water solubility, contrasting with the hydrophobic isopropylphenyl in the target compound .
Analogues with Similar Acetamide Backbones
- HC-030031 (TRPA1 antagonist) :
Shares the N-[4-(propan-2-yl)phenyl]acetamide motif but replaces the sulfonated indole with a purine-dione core. Reported IC50 values of 4–10 μM for TRPA1 inhibition highlight the importance of the acetamide linkage in receptor interaction . - N-(3-Chlorobenzyl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)acetamide derivatives :
These compounds, such as 37 and 38 , retain the chlorobenzyl and acetamide groups but introduce benzotriazole and pyrazole moieties. Their synthesis yields (69–99%) and CNS permeability data suggest scalable production and optimized blood-brain barrier penetration compared to the target compound .
Physicochemical and Pharmacokinetic Comparisons
*LogP values estimated via fragment-based methods.
Key Research Findings and Implications
- Its indole-sulfonyl group may confer unique selectivity over purine-based analogs .
- Solubility Challenges : Unlike the 4-fluorobenzyl analog (), the isopropyl group may limit aqueous solubility, necessitating formulation optimization.
- Synthetic Feasibility : Benzotriazole-based protocols () offer high-yield pathways for analogous compounds, but the indole sulfonylation step may require optimization to match these efficiencies.
Biological Activity
The compound 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 467.0 g/mol . The structure includes an indole core, a chlorophenyl group, a sulfonamide linkage, and an acetamide moiety, which may contribute to its diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C25H23ClN2O3S |
| Molecular Weight | 467.0 g/mol |
| CAS Number | 891091-98-8 |
Anticancer Properties
Research indicates that compounds with indole and sulfonamide functionalities often exhibit anticancer activity . The specific structure of this compound suggests potential interactions with various molecular targets involved in cancer cell proliferation and survival. Studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression.
Case Study:
In vitro studies have demonstrated that derivatives of the indole class can effectively reduce glioma cell viability through mechanisms such as inhibition of AKT signaling pathways and induction of necroptosis .
Anti-inflammatory Activity
The sulfonamide group is known for its anti-inflammatory properties. Compounds similar to this compound have been shown to inhibit the synthesis of pro-inflammatory cytokines, making them suitable candidates for treating inflammatory diseases.
Mechanism of Action:
The compound may interact with cyclooxygenase (COX) enzymes and lipoxygenase pathways, reducing the production of inflammatory mediators .
The biological activity of this compound is likely mediated through several pathways:
- Receptor Interaction: The indole moiety can bind to various receptors, influencing signaling pathways critical for cell survival and proliferation.
- Enzyme Inhibition: The sulfonamide group may inhibit key enzymes involved in inflammatory processes or cancer cell metabolism.
- Cell Cycle Modulation: The acetamide group may affect cell cycle checkpoints, leading to cell cycle arrest in cancer cells.
Comparative Analysis with Related Compounds
To better understand the potential efficacy of this compound, it is useful to compare it with similar compounds exhibiting biological activity:
| Compound Name | Biological Activity |
|---|---|
| N-(3-chloro-4-methylphenyl)-2-{3-[3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide | Anticancer properties |
| N-(4-fluorophenyl)-2-{3-[4-(methanesulfonamido)indol-1-yl]}acetamide | Antimicrobial activity |
| N-(4-methoxyphenyl)-2-{3-[3-chlorophenyl)methanesulfonyl]-indol-1-yl}acetamide | Potential anti-inflammatory effects |
Research Findings and Future Directions
Recent studies have highlighted the need for further investigation into the pharmacokinetics and toxicity profiles of this compound. Its unique structural features warrant exploration in various therapeutic areas, particularly in oncology and inflammation.
Ongoing Research
Current research focuses on:
- Synthesizing analogs to enhance potency and selectivity.
- Evaluating in vivo efficacy and safety profiles.
- Investigating potential synergistic effects with existing therapies.
Q & A
Basic Questions
Q. What are the established synthetic methodologies for synthesizing 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide, and what are the critical reaction parameters affecting yield and purity?
- Methodology : The synthesis typically involves multi-step reactions, including:
Sulfonylation : Introducing the methanesulfonyl group to the indole moiety under controlled acidic conditions .
Amide Coupling : Reacting the sulfonylated indole intermediate with 4-isopropylphenylamine using coupling agents like EDCI/HOBt .
- Critical Parameters :
- Temperature : Maintained between 0–5°C during sulfonylation to prevent side reactions .
- Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance intermediate stability .
- Catalysts : Use of triethylamine to neutralize HCl byproducts during sulfonylation .
- Validation : Intermediate purity is verified via TLC, and final product characterization uses NMR and MS .
Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound, and how are they applied?
- Primary Techniques :
- Supplementary Methods : IR spectroscopy identifies functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹) .
Q. What are the known biological activities associated with this compound, and what assays are typically used to evaluate them?
- Reported Activities :
- Antimicrobial : Tested against Gram-positive bacteria (e.g., S. aureus) via broth microdilution .
- Enzyme Inhibition : Assessed against kinases (e.g., EGFR) using fluorescence-based assays .
- Assay Design :
- Dose-Response Curves : IC50/EC50 values derived from 8–12 concentration points .
- Positive Controls : Reference inhibitors (e.g., ciprofloxacin for antimicrobial assays) ensure assay validity .
Advanced Research Questions
Q. How can researchers optimize the synthesis of unstable intermediates during the multi-step preparation of this compound?
- Strategies :
- In-Situ Generation : Avoid isolating unstable intermediates (e.g., sulfonyl chloride derivatives) by proceeding directly to the next step .
- Low-Temperature Quenching : Halt reactions rapidly using ice-cold solvents to prevent decomposition .
- Stabilizing Additives : Use radical inhibitors (e.g., BHT) during free-radical-prone steps .
- Monitoring : Real-time tracking via TLC or inline UV spectroscopy ensures intermediate stability .
Q. What strategies are recommended for reconciling contradictory data regarding the compound's biological activity across different studies?
- Approaches :
Standardized Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time .
Orthogonal Validation : Combine enzymatic assays (e.g., kinase inhibition) with cell-based viability assays (e.g., MTT) .
Structural Reanalysis : Use X-ray crystallography or 2D NMR (e.g., NOESY) to confirm compound identity and rule out isomerism .
- Case Study : Discrepancies in IC50 values for kinase inhibition may arise from variations in ATP concentrations; normalize results using ATP Km values .
Q. How can computational chemistry tools be integrated with experimental data to predict the compound's interactions with biological targets?
- Workflow :
Molecular Docking : Predict binding modes to targets (e.g., EGFR) using AutoDock Vina, prioritizing poses with lowest ΔG .
MD Simulations : Refine docking results via 100-ns simulations in explicit solvent to assess binding stability .
QSAR Modeling : Corrogate structural features (e.g., sulfonyl group electronegativity) with activity data to guide analog design .
- Validation : Compare computational binding energies with experimental SPR (surface plasmon resonance) data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
